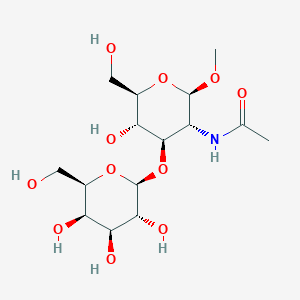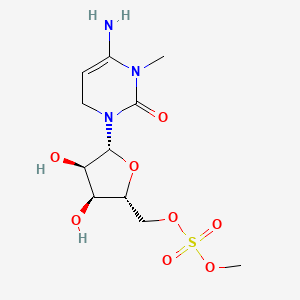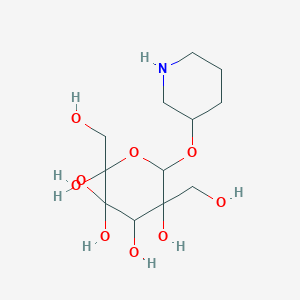
4-O-alpha-D-Glucopyranosylmoranoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-alpha-D-Glucopyranosylmoranoline is a complex organic compound that features multiple functional groups, including hydroxyl groups and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Glucopyranosylmoranoline typically involves multi-step organic reactions. One common approach is to start with a furan derivative, such as 5-hydroxymethylfurfural, which undergoes a series of reactions including reduction, etherification, and cyclization to introduce the piperidine ring and additional hydroxyl groups. The reaction conditions often involve the use of catalysts such as platinum or palladium, and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography and crystallization are also common to obtain the desired purity and yield.
化学反应分析
Types of Reactions
4-O-alpha-D-Glucopyranosylmoranoline can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
Oxidation: Formation of 2,5-bis(formyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol.
Reduction: Formation of 2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane.
Substitution: Formation of 2,5-bis(halomethyl)-6-piperidin-3-yloxyoxane derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, 4-O-alpha-D-Glucopyranosylmoranoline is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests it could be useful in the design of new drugs.
Industry
In the materials science industry, this compound is investigated for its potential use in the synthesis of polymers and advanced materials. Its multiple hydroxyl groups make it suitable for polymerization reactions.
作用机制
The mechanism by which 4-O-alpha-D-Glucopyranosylmoranoline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,5-Bis(hydroxymethyl)furan: Shares the furan backbone but lacks the piperidine ring.
5-Hydroxymethylfurfural: A precursor in the synthesis of 4-O-alpha-D-Glucopyranosylmoranoline.
2,5-Furandicarboxylic acid: Another furan derivative with different functional groups.
Uniqueness
What sets this compound apart is the presence of both the piperidine ring and multiple hydroxyl groups
属性
IUPAC Name |
2,5-bis(hydroxymethyl)-6-piperidin-3-yloxyoxane-2,3,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO9/c14-5-10(17)8(16)12(19,20)11(18,6-15)22-9(10)21-7-2-1-3-13-4-7/h7-9,13-20H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGVHGYBQTSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2C(C(C(C(O2)(CO)O)(O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
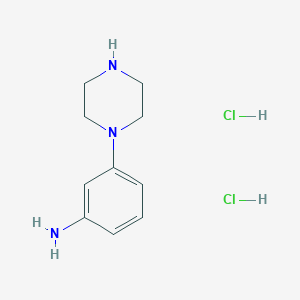
![Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)-](/img/structure/B8065824.png)
![L-Asparagine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-](/img/structure/B8065828.png)
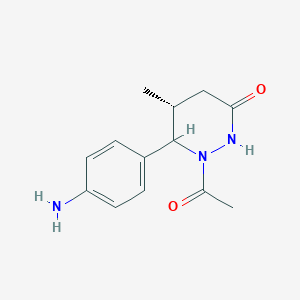
![[1-(3-Phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-2-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B8065862.png)
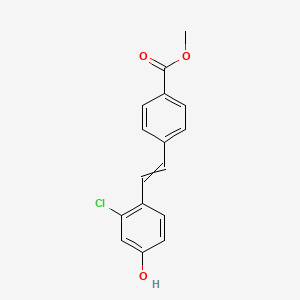
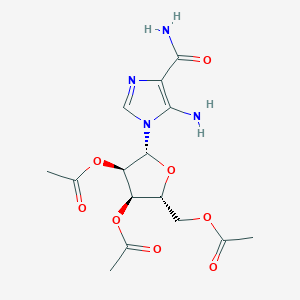
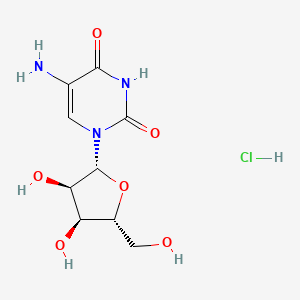
![2-[[1-Oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid](/img/structure/B8065881.png)
![6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B8065886.png)
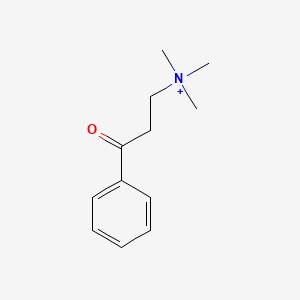
![trisodium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate](/img/structure/B8065906.png)
